molecular formula C24H27N3O2 B236594 3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid CAS No. 131206-61-6

3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid

Cat. No. B236594
CAS RN: 131206-61-6
M. Wt: 389.5 g/mol
InChI Key: BFJIRSSLRJYNHN-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid, also known as ATNB, is a synthetic compound that has been widely used in scientific research. It is a member of the family of azido-benzoic acids that have been shown to have a variety of biological activities. ATNB has been studied for its potential use in the treatment of cancer, as well as for its ability to inhibit the activity of certain enzymes.

Mechanism of Action

The mechanism of action of 3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid is not fully understood. However, studies have shown that it is able to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that it is able to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid in lab experiments is that it is a synthetic compound that can be easily prepared in large quantities. This makes it a cost-effective option for researchers who need to use large amounts of the compound. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that will accurately measure its effects.

Future Directions

There are several future directions that could be pursued in the study of 3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid. One area of research could be to further investigate its potential as a cancer treatment. This could involve testing its effectiveness in animal models of cancer, as well as conducting clinical trials in humans. Another area of research could be to investigate its potential as an inhibitor of other enzymes that are involved in disease processes. This could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of 3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid is a complex process that involves several steps. The first step is the preparation of the starting material, which is 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenol. This compound is then reacted with 2-bromopropene to form the intermediate product. The intermediate is then reacted with sodium azide to form the final product, this compound.

Scientific Research Applications

3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid has been used in a variety of scientific research applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has the potential to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer treatments.

properties

CAS RN

131206-61-6

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

3-azido-4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid

InChI

InChI=1S/C24H27N3O2/c1-15(12-17-6-7-18(22(28)29)14-21(17)26-27-25)16-8-9-19-20(13-16)24(4,5)11-10-23(19,2)3/h6-9,12-14H,10-11H2,1-5H3,(H,28,29)/b15-12+

InChI Key

BFJIRSSLRJYNHN-NTCAYCPXSA-N

Isomeric SMILES

C/C(=C\C1=C(C=C(C=C1)C(=O)O)N=[N+]=[N-])/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

SMILES

CC(=CC1=C(C=C(C=C1)C(=O)O)N=[N+]=[N-])C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Canonical SMILES

CC(=CC1=C(C=C(C=C1)C(=O)O)N=[N+]=[N-])C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

synonyms

3-ATTNPB
3-azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid

Origin of Product

United States

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